Callophycoic acid C

Description

Properties

Molecular Formula |

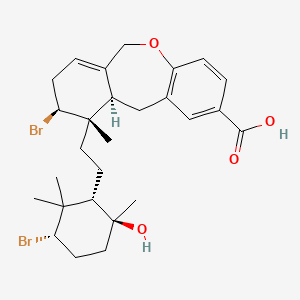

C27H36Br2O4 |

|---|---|

Molecular Weight |

584.4 g/mol |

IUPAC Name |

(9S,10S,10aR)-9-bromo-10-[2-[(1S,3S,6S)-3-bromo-6-hydroxy-2,2,6-trimethylcyclohexyl]ethyl]-10-methyl-8,9,10a,11-tetrahydro-6H-benzo[c][1]benzoxepine-2-carboxylic acid |

InChI |

InChI=1S/C27H36Br2O4/c1-25(2)21(27(4,32)12-10-22(25)28)9-11-26(3)19-14-18-13-16(24(30)31)5-7-20(18)33-15-17(19)6-8-23(26)29/h5-7,13,19,21-23,32H,8-12,14-15H2,1-4H3,(H,30,31)/t19-,21+,22+,23+,26+,27+/m1/s1 |

InChI Key |

HKJSNLGQALZKKO-KXSKSBKOSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@@H](C([C@@H]1CC[C@@]2([C@H](CC=C3[C@H]2CC4=C(C=CC(=C4)C(=O)O)OC3)Br)C)(C)C)Br)O |

Canonical SMILES |

CC1(C(CCC(C1CCC2(C(CC=C3C2CC4=C(C=CC(=C4)C(=O)O)OC3)Br)C)(C)O)Br)C |

Origin of Product |

United States |

Scientific Research Applications

Antifungal Properties

Callophycoic acid C has been identified as a potent antifungal agent. Research indicates that it effectively inhibits the growth of marine fungal pathogens, particularly Lindra thalassiae. In studies, this compound demonstrated an inhibitory concentration (IC50) near its natural concentration in algal tissues (100-200 μM), making it a promising candidate for developing antifungal agents in marine environments .

Table 1: Antifungal Activity of this compound

| Compound | Pathogen | IC50 (μM) | Source |

|---|---|---|---|

| This compound | Lindra thalassiae | ~100-200 | Callophycus serratus |

Antibacterial Activity

This compound exhibits significant antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREF). In vitro studies have shown that it can suppress the growth of these bacteria at low micromolar concentrations, indicating its potential as a therapeutic agent in combating antibiotic-resistant infections .

Table 2: Antibacterial Activity of this compound

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| This compound | MRSA | Low micromolar | Callophycus serratus |

| This compound | VREF | Low micromolar | Callophycus serratus |

Antimalarial Effects

In addition to its antifungal and antibacterial properties, this compound has shown potential antimalarial activity. Extracts containing this compound were evaluated against malaria parasites, demonstrating significant suppression of their growth. This finding highlights the compound's versatility and potential role in developing new antimalarial drugs .

Table 3: Antimalarial Activity of this compound

| Compound | Parasite | Activity Level | Source |

|---|---|---|---|

| This compound | Malaria parasites | Significant suppression | Callophycus serratus |

Cosmetic Applications

The cosmetic industry is increasingly interested in natural compounds for their skin-beneficial properties. This compound can be incorporated into formulations due to its antimicrobial properties, which may enhance the preservation and effectiveness of cosmetic products. Its safety profile and natural origin make it an attractive ingredient for skin care formulations aimed at treating acne and other skin conditions .

Case Study: Cosmetic Formulation with this compound

A recent formulation study explored the incorporation of this compound into a topical cream designed for acne treatment. The formulation demonstrated both antimicrobial efficacy and skin compatibility, suggesting that this compound could be a valuable addition to cosmetic products targeting skin health.

Comparison with Similar Compounds

Common Tricyclic Core vs. Variable Diterpenoid Head

Callophycoic acid C shares a conserved tricyclic structure with callophycoic acids A (1) and E (5), as evidenced by nearly identical <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for C-1–C-8 and C-17–C-25 (Table 1) . However, divergence occurs in the diterpenoid head:

Halogenation Patterns

This compound is di-brominated , whereas iodinated analogs (e.g., compounds 10–15 from Callophycus spp.) replace bromine with iodine, altering electronic properties and steric bulk .

Functional Comparison: Antifungal and Enzymatic Activities

Antifungal Efficacy

This compound is the most potent antifungal agent in its chemotype, outperforming callophycoic acids G and H (Table 2):

| Compound | Antifungal Inhibition (μM) | Natural Concentration (μM) |

|---|---|---|

| This compound | 100% at 100–200 μM | 100–200 |

| Callophycoic acid G | Significant at 100–200 μM | 100–200 |

| Callophycoic acid H | <300 μM (weak) | Not reported |

The exo-methylene group in acid E likely reduces antifungal potency compared to C’s hydroxy/methyl groups, which may enhance membrane interaction .

Enzyme Inhibition Potential

While this compound’s primary role is antifungal, callophycoic acid G shows moderate binding to SARS-CoV-2 nsp15 endoribonuclease (docking score: −6.9 kcal/mol) .

Data Tables

Table 1: Structural Comparison of Callophycoic Acids

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C27H36O4Br2 | 581.09 | Tricyclic core, trans ring junction, Br substituents |

| Callophycoic acid A | C27H36O4Br2* | ~581.09 | Shared core; hydroxy/methyl in head |

| Callophycoic acid E | C27H34O3Br2 | 563.08 | Exo-methylene in head |

Preparation Methods

Natural Extraction and Isolation from Callophycus serratus

Callophycoic acid C was first isolated alongside structurally related analogs (callophycoic acids A–H) through bioassay-guided fractionation of C. serratus extracts. The process begins with the collection of algal biomass, typically extracted using methanol and dichloromethane in a 1:1 ratio. Sequential liquid-liquid partitioning against hexanes, methanol/water, and chloroform separates polar and nonpolar constituents. The chloroform-soluble fraction undergoes flash chromatography on C18 silica with a methanol-water gradient, followed by high-performance liquid chromatography (HPLC) using reversed-phase columns (e.g., Grace Alltima C18).

Critical to isolating this compound is the use of LC-MS to identify fractions with isotopic signatures indicative of brominated C27 compounds. Final purification employs phenyl hexyl HPLC columns with acetonitrile-water gradients, yielding this compound as a white residue. Nuclear magnetic resonance (NMR) spectroscopy, including HMBC, HSQC, and ROESY experiments, confirms its tricyclic diterpene-benzoate structure, featuring a seven-membered ether ring and exocyclic olefin.

Table 1: Key Parameters for Natural Extraction of this compound

| Parameter | Details |

|---|---|

| Source Material | Callophycus serratus (Fijian red alga) |

| Extraction Solvents | Methanol, dichloromethane (1:1) |

| Partitioning | Hexanes, methanol/water (9:1), chloroform |

| Chromatography | C18 flash chromatography, HPLC (C18 and phenyl hexyl columns) |

| Yield | Not explicitly reported; inferred as trace (≤0.001% dry weight) |

Stereoselective Synthetic Approaches

While natural extraction remains the primary source, synthetic routes aim to address supply limitations. A pivotal strategy involves constructing the tricyclic core through allylboration and cyclization. Liao et al. developed a stereoselective allylboration using a custom allylboronate reagent to establish the all-carbon quaternary stereocenter at C-10. Subsequent radical cyclization or palladium-catalyzed reductive cyclization forms the multisubstituted cyclohexane ring, while intramolecular etheration closes the tetrahydrooxepin ring.

Key challenges include controlling the stereochemistry at C-6, C-7, and C-24. The allylboration step achieves >20:1 diastereoselectivity, confirmed by NOE correlations between H-6 and H-24. However, late-stage bromination and iodination of synthetic intermediates remain underdeveloped, necessitating post-cyclization halogenation under electrophilic conditions.

Table 2: Synthetic Steps for Tricyclic Core of this compound

| Step | Reagents/Conditions | Stereochemical Outcome |

|---|---|---|

| Allylboration | Custom allylboronate, −78°C | C-10 quaternary center (R) |

| Radical Cyclization | AIBN, Bu3SnH, toluene, reflux | Cyclohexane ring (C-6 R, C-7 S) |

| Etheration | K2CO3, DMF, 80°C | Tetrahydrooxepin (C-24 S) |

Biosynthetic Considerations

This compound’s biosynthesis is proposed to initiate with geranylgeranyl diphosphate (GGP) alkylation of benzoic acid, followed by bromonium ion-mediated cyclization. Vanadium-dependent haloperoxidases catalyze electrophilic bromination and iodination, with isotopic labeling studies suggesting iodine incorporation occurs via iodonium intermediates. The exocyclic olefin’s (Δ21,22) configuration arises from antiperiplanar elimination during diterpene cyclization, as evidenced by NOE correlations in synthetic analogs.

Q & A

Q. What methodologies are critical for assessing the ecological role of this compound in its native marine environment?

- Methodological Answer : Conduct field surveys to correlate compound abundance with biotic factors (e.g., predator density, symbiotic relationships). Lab-based microcosm experiments can isolate ecological effects (e.g., allelopathic inhibition of competing species). Metabolomic profiling of host organisms (e.g., algae) under stress conditions may reveal biosynthetic triggers .

Data Contradiction and Validation

Q. How should researchers evaluate conflicting data on the stability of this compound under varying pH conditions?

- Methodological Answer : Design stability studies using DOE (Design of Experiments) to test pH (2–12), temperature (4–37°C), and light exposure. Quantify degradation products via UPLC-PDA and assess structural integrity via NMR. Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under storage conditions .

Q. What statistical approaches are recommended for reconciling inconsistent results in dose-dependent bioactivity studies?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare replicates. For outlier detection, employ Grubbs’ test or robust regression methods. Transparently report confidence intervals and effect sizes to contextualize variability .

Experimental Design Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven research on this compound?

- Methodological Answer :

- Feasible : Pilot studies to assess compound availability and assay compatibility.

- Novel : Prioritize understudied mechanisms (e.g., epigenetic modulation vs. canonical pathways).

- Ethical : Adhere to Nagoya Protocol for marine sample sourcing.

- Relevant : Align with global priorities (e.g., antimicrobial resistance, cancer therapeutics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.